An In-depth Technical Guide to 3-Hydroxymethylmorpholine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Hydroxymethylmorpholine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Hydroxymethylmorpholine. The content is intended for researchers, scientists, and drug development professionals, offering a detailed resource for understanding and utilizing this versatile heterocyclic compound.
Chemical Identity and Properties
3-Hydroxymethylmorpholine is a morpholine derivative characterized by a hydroxymethyl group at the 3-position of the morpholine ring. It exists as a racemic mixture and as individual (R) and (S) enantiomers.
Table 1: Chemical Identifiers for 3-Hydroxymethylmorpholine and its Enantiomers
| Property | Racemic 3-Hydroxymethylmorpholine | (S)-3-Hydroxymethylmorpholine | (R)-3-Hydroxymethylmorpholine |
| IUPAC Name | (Morpholin-3-yl)methanol | [(3S)-morpholin-3-yl]methanol[1] | [(3R)-morpholin-3-yl]methanol |
| CAS Number | 106910-83-2[2] | 211053-50-8[1] | 211053-49-5[3] |
| Molecular Formula | C₅H₁₁NO₂[2] | C₅H₁₁NO₂[1] | C₅H₁₁NO₂[3] |
| Molecular Weight | 117.15 g/mol [2] | 117.15 g/mol [1] | 117.15 g/mol [3] |
| Synonyms | 3-Morpholinemethanol | (S)-Morpholin-3-ylmethanol[1] | (R)-Morpholin-3-ylmethanol |
Table 2: Physicochemical Properties of 3-Hydroxymethylmorpholine
| Property | Value | Source/Notes |
| Melting Point | Data not available | Data for the N-Boc protected (S)-enantiomer is 80 °C.[4] |
| Boiling Point | Data not available | Predicted boiling point for the N-Boc protected (S)-enantiomer is 320.7±27.0 °C.[4] Data for the parent morpholine is 129 °C.[5] |
| Density | Data not available | Data for the N-Boc protected (S)-enantiomer is 1.118 g/cm³.[4] Data for the parent morpholine is 1.007 g/cm³.[5] |
| Solubility | Soluble in water, ethanol, and chloroform. | Qualitative data for the (R)-enantiomer. More extensive quantitative data is not readily available. |
| Appearance | Reported as an oil for the (R)-enantiomer.[3] |
Chemical Structure
The structure of 3-Hydroxymethylmorpholine consists of a saturated six-membered morpholine ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at the 3-position. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R)-3-Hydroxymethylmorpholine and (S)-3-Hydroxymethylmorpholine. The morpholine ring typically adopts a chair conformation.
Synthesis and Purification
3-Hydroxymethylmorpholine serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds.[2] The synthesis of the enantiomerically pure forms is often desired.
Experimental Protocol: Synthesis of (R)-3-Hydroxymethylmorpholine
This protocol describes the synthesis of (R)-3-Hydroxymethylmorpholine via the debenzylation of (R)-(4-benzyl-3-morpholinyl)-methanol.[3]
Materials:
-
(R)-(4-benzyl-3-morpholinyl)-methanol
-
Ethanol
-
Palladium hydroxide on activated carbon (20%)
-
Acetic acid
-
Ether
-
Tetrahydrofuran (THF)
-
Ammonia-saturated methanol
-
Isolute SCX-2 strong cation exchange column
Procedure:
-
Dissolve (R)-(4-benzyl-3-morpholinyl)-methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).
-
Add palladium hydroxide on activated carbon (0.7 g) and acetic acid (0.5 mL) to the solution.
-
Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).
-
After the reaction is complete, remove the catalyst by filtration.
-
Remove the solvent by evaporation under reduced pressure.
-
Dissolve the residue in a mixture of ether (1 mL) and tetrahydrofuran (10 mL).
-
Purify the solution by passing it through a strong cation exchange column (Isolute SCX-2, 10 g).
-
Wash the column first with tetrahydrofuran.
-
Elute the target product with ammonia-saturated methanol.
-
Remove the solvent by evaporation under reduced pressure to yield (R)-3-Hydroxymethylmorpholine as an oil (0.3625 g, 57% yield).[3]
Characterization:
-
¹H NMR (500 MHz, CD₃OD): δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H).[3]
Synthesis and Purification Workflow
Reactivity and Chemical Behavior
The reactivity of 3-Hydroxymethylmorpholine is primarily dictated by the secondary amine and the primary alcohol functional groups.
-
N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation to form N-substituted derivatives.
-
O-Alkylation and O-Acylation: The primary hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
The morpholine ring is generally stable, but the presence of the heteroatoms influences the electron distribution and reactivity of the molecule.
Reactivity of 3-Hydroxymethylmorpholine
Biological Activity and Applications
While specific signaling pathways for 3-Hydroxymethylmorpholine have not been detailed in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] 3-Hydroxymethylmorpholine serves as a key intermediate in the synthesis of these more complex, biologically active molecules.[2][7] Its utility stems from the presence of both the morpholine ring, which can improve pharmacokinetic properties, and the reactive hydroxymethyl group, which allows for further structural modifications.
Safety Information
Detailed toxicological data for 3-Hydroxymethylmorpholine is limited. However, for the parent compound, morpholine, it is known to be corrosive and flammable.[5] For (S)-3-Hydroxymethylmorpholine, GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. (S)-3-Hydroxymethylmorpholine | C5H11NO2 | CID 1514268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxymethylmorpholine [myskinrecipes.com]
